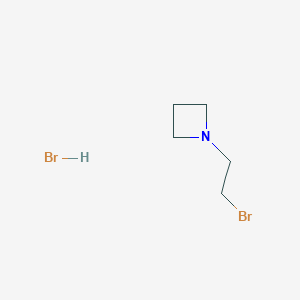

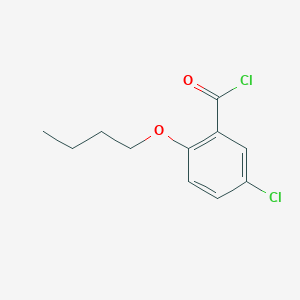

![molecular formula C19H14ClN5OS B2932021 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide CAS No. 893917-57-2](/img/structure/B2932021.png)

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis

The compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are suitable for its role as a CDK2 inhibitor . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .Scientific Research Applications

Protein Kinase B (PKB) Inhibitor

The compound has been identified as a selective, orally active inhibitor of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . This makes it a potential candidate for antitumor agents .

Antitubercular Agent

The compound has been explored as an antitubercular agent. It has been synthesized and tested for its in-vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Anticancer Activity

The compound has shown promising results in in-vitro anticancer activity against various cancer cell lines . This suggests its potential use in cancer treatment.

CDK2 Inhibitor

The compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation . This makes it a potential candidate for cancer treatment targeting tumor cells in a selective manner .

Antibacterial Activity

The compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Lipoxygenase (LOX) Inhibitor

The compound has been identified as a potential lipoxygenase (LOX) inhibitor . LOX is an enzyme involved in the metabolism of fatty acids, and its inhibition can have potential antioxidant and anticancer activity .

Antifungal Activity

The compound has been reported to have antifungal properties , making it a potential candidate for the treatment of fungal infections.

Antioxidant Activity

The compound has been reported to have antioxidant properties , which could be beneficial in the prevention of diseases caused by oxidative stress.

Mechanism of Action

Target of Action

Similar compounds, such as sns-314, have been found to inhibit aurora kinases a, b, and c . Aurora kinases play crucial roles in cell division, making them potential targets for cancer treatment .

Mode of Action

Compounds with similar structures, such as sns-314, inhibit aurora kinases, leading to cell cycle arrest and eventually cell death . This is achieved by disrupting the mitotic spindle checkpoint and preventing cytokinesis .

Biochemical Pathways

Aurora kinases, which are potential targets of similar compounds, play key roles in the mitotic phase of the cell cycle . Inhibition of these kinases can disrupt cell division, leading to cell death .

Pharmacokinetics

A compound with a similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in proliferating cells . This is achieved by inhibiting Aurora kinases, leading to disruption of the mitotic spindle checkpoint and prevention of cytokinesis .

Future Directions

properties

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5OS/c20-13-5-4-8-15(9-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLWGOUTSQBNBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

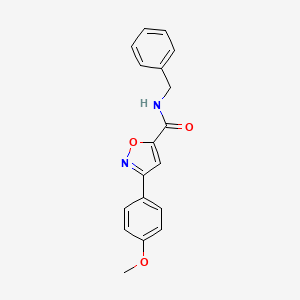

![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)

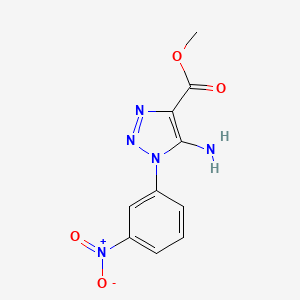

![3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2931950.png)

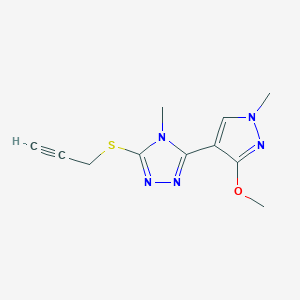

![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)

![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2931960.png)